molecular formula C15H25NO B14521945 12-Aminobicyclo[9.3.1]pentadec-11-en-15-one CAS No. 62939-92-8

12-Aminobicyclo[9.3.1]pentadec-11-en-15-one

Cat. No.: B14521945
CAS No.: 62939-92-8
M. Wt: 235.36 g/mol
InChI Key: HLTZIXKNUYYWDN-UHFFFAOYSA-N
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Description

12-Aminobicyclo[9.3.1]pentadec-11-en-15-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains a primary amine group and a ketone group, making it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Aminobicyclo[9.3.1]pentadec-11-en-15-one can be achieved through a multi-step process involving the formation of the bicyclic core followed by functional group modifications. One common approach involves the use of palladium(II)-catalyzed Overman rearrangement, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction . This method allows for the efficient formation of the bicyclic structure with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

12-Aminobicyclo[9.3.1]pentadec-11-en-15-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-Aminobicyclo[9.3.1]pentadec-11-en-15-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 12-Aminobicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Aminobicyclo[9.3.1]pentadec-11-en-15-one is unique due to its specific combination of a primary amine and a ketone group within a bicyclic structure. This unique arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

62939-92-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

14-aminobicyclo[9.3.1]pentadec-1(14)-en-15-one

InChI

InChI=1S/C15H25NO/c16-14-11-10-12-8-6-4-2-1-3-5-7-9-13(14)15(12)17/h12H,1-11,16H2

InChI Key

HLTZIXKNUYYWDN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2CCC(=C(C2=O)CCCC1)N

Origin of Product

United States

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